molecular formula C14H19NO4 B14412055 Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate CAS No. 84972-05-4

Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate

Cat. No.: B14412055
CAS No.: 84972-05-4
M. Wt: 265.30 g/mol
InChI Key: SKWHKLUDMBGPNX-UHFFFAOYSA-N
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Description

Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate: is a chemical compound known for its unique structure and properties It features a carbamate group attached to a phenyl ring substituted with ethenyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The starting material, 3-ethenyl-4,5-dimethoxyphenol, is prepared through a series of reactions, including alkylation and hydroxylation.

    Carbamate Formation: The phenol derivative is then reacted with isopropyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenyl ring positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products:

    Oxidation Products: Quinones or hydroxylated derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted carbamates or phenyl derivatives.

Scientific Research Applications

Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling.

Comparison with Similar Compounds

    Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate: Similar structure but with ethoxy groups instead of methoxy groups.

    Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate: Another variant with different substituents on the phenyl ring.

Uniqueness:

    Structural Differences: The presence of methoxy groups in this compound imparts unique electronic and steric properties.

    Reactivity: These structural differences can lead to variations in reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

84972-05-4

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

propan-2-yl N-(3-ethenyl-4,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C14H19NO4/c1-6-10-7-11(15-14(16)19-9(2)3)8-12(17-4)13(10)18-5/h6-9H,1H2,2-5H3,(H,15,16)

InChI Key

SKWHKLUDMBGPNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=C(C(=C1)OC)OC)C=C

Origin of Product

United States

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